Methyl 4-(oxan-4-yl)pyrrolidine-3-carboxylate Methyl 4-(oxan-4-yl)pyrrolidine-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17867270
InChI: InChI=1S/C11H19NO3/c1-14-11(13)10-7-12-6-9(10)8-2-4-15-5-3-8/h8-10,12H,2-7H2,1H3
SMILES:
Molecular Formula: C11H19NO3
Molecular Weight: 213.27 g/mol

Methyl 4-(oxan-4-yl)pyrrolidine-3-carboxylate

CAS No.:

Cat. No.: VC17867270

Molecular Formula: C11H19NO3

Molecular Weight: 213.27 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-(oxan-4-yl)pyrrolidine-3-carboxylate -

Specification

Molecular Formula C11H19NO3
Molecular Weight 213.27 g/mol
IUPAC Name methyl 4-(oxan-4-yl)pyrrolidine-3-carboxylate
Standard InChI InChI=1S/C11H19NO3/c1-14-11(13)10-7-12-6-9(10)8-2-4-15-5-3-8/h8-10,12H,2-7H2,1H3
Standard InChI Key NBYDJFXOZNFYIK-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1CNCC1C2CCOCC2

Introduction

Structural and Molecular Features

Core Architecture

Methyl 4-(oxan-4-yl)pyrrolidine-3-carboxylate features a pyrrolidine ring (a five-membered saturated nitrogen heterocycle) substituted at the 4-position with an oxane (tetrahydropyran) ring and at the 3-position with a methyl carboxylate group. The oxane ring contributes to the molecule’s stereoelectronic properties, while the ester group enhances its solubility in organic solvents.

Key Structural Attributes:

  • Pyrrolidine Ring: Provides a rigid scaffold that influences conformational stability.

  • Oxane Moiety: Introduces steric bulk and modulates lipophilicity via its ether oxygen.

  • Methyl Carboxylate: Serves as a reactive site for hydrolysis or transesterification.

Physicochemical Properties

Data from VulcanChem and ChemSpace highlight critical properties:

PropertyValue
Molecular Weight213.27 g/mol
LogP (Partition Coefficient)0.2 (estimated)
Rotatable Bonds3
Hydrogen Bond Acceptors3
Polar Surface Area48 Ų

The compound’s moderate polar surface area and LogP suggest balanced solubility in both aqueous and lipid environments, making it suitable for drug discovery applications.

Synthesis and Manufacturing

Industrial Synthesis

The primary synthesis route involves esterification of the corresponding carboxylic acid precursor with methanol, catalyzed by sulfuric acid under reflux conditions:

RCOOH+CH3OHH2SO4RCOOCH3+H2O\text{RCOOH} + \text{CH}_3\text{OH} \xrightarrow{\text{H}_2\text{SO}_4} \text{RCOOCH}_3 + \text{H}_2\text{O}

Key steps include:

  • Acid Activation: Protonation of the carboxylic acid enhances electrophilicity.

  • Nucleophilic Attack: Methanol attacks the activated carbonyl carbon.

  • Deprotonation: Formation of the ester and water.

Industrial-scale production may employ continuous flow reactors to optimize yield (typically >85%) and reduce reaction time.

Purification and Characterization

Post-synthesis, the crude product is purified via column chromatography or recrystallization. Structural validation relies on:

  • NMR Spectroscopy: 1H^1\text{H} and 13C^{13}\text{C} NMR confirm substitution patterns.

  • Mass Spectrometry: High-resolution MS verifies molecular weight.

Chemical Reactivity and Derivative Formation

Ester Hydrolysis

The methyl ester undergoes hydrolysis in acidic or basic conditions to yield the free carboxylic acid:

RCOOCH3+H2ORCOOH+CH3OH\text{RCOOCH}_3 + \text{H}_2\text{O} \rightarrow \text{RCOOH} + \text{CH}_3\text{OH}

This reaction is pivotal for generating carboxylate salts or amide derivatives.

Nucleophilic Substitution

Biological Activity and Mechanistic Insights

Enzyme Interaction Studies

While direct biological data for methyl 4-(oxan-4-yl)pyrrolidine-3-carboxylate remains limited, structural analogs demonstrate activity as enzyme inhibitors or receptor modulators. The oxane ring’s ether oxygen may engage in hydrogen bonding with catalytic residues, while the pyrrolidine nitrogen could coordinate metal ions in active sites.

Applications in Research and Industry

Medicinal Chemistry

The compound serves as a building block for:

  • Peptidomimetics: Mimicking peptide structures to enhance metabolic stability.

  • Small-Molecule Libraries: High-throughput screening for drug discovery.

Chemical Biology

Used in protease inhibition assays to study substrate specificity, leveraging its rigid scaffold to probe enzyme active sites.

Material Science

Hybrid heterocycles like this compound are explored for coordination polymers due to their ability to chelate metal ions.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator